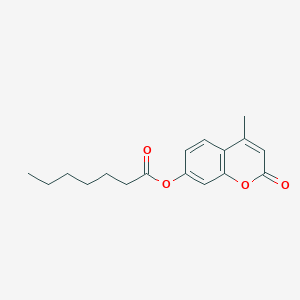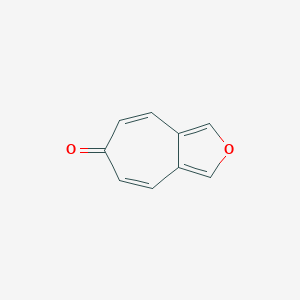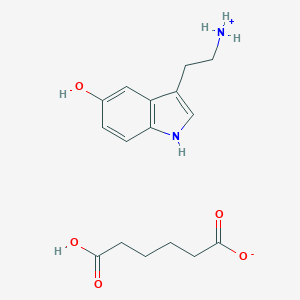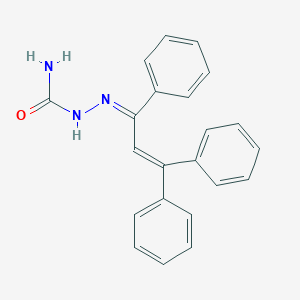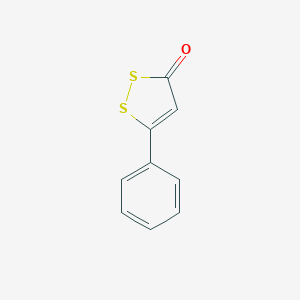
3H-1,2-Dithiol-3-one, 5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRN1008, also known as rilzabrutinib, is a novel, reversible covalent inhibitor of Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a cytoplasmic signaling molecule that plays a crucial role in the activation and development of B cells, which are essential components of the immune system. PRN1008 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and immune thrombocytopenia, by inhibiting Bruton’s tyrosine kinase and thereby modulating the immune response .
Preparation Methods
The synthesis of PRN1008 involves several key steps, including the formation of a covalent bond with a cysteine residue in Bruton’s tyrosine kinase. The synthetic route typically involves the use of electrophilic warheads that can form reversible covalent bonds with the target protein. The reaction conditions often include the use of organic solvents, such as dimethyl sulfoxide, and catalysts to facilitate the formation of the covalent bond .
Industrial production methods for PRN1008 involve large-scale synthesis using similar reaction conditions as those used in laboratory-scale synthesis. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to verify the identity and purity of PRN1008 .
Chemical Reactions Analysis
PRN1008 undergoes several types of chemical reactions, including:
Oxidation: PRN1008 can be oxidized to form various oxidation products. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents.
Reduction: PRN1008 can be reduced to form reduced products. Common reagents used in these reactions include sodium borohydride and other reducing agents.
Substitution: PRN1008 can undergo substitution reactions, where one functional group is replaced by another. .
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PRN1008 can lead to the formation of sulfoxides and sulfones, while reduction can lead to the formation of reduced thiol derivatives .
Scientific Research Applications
PRN1008 has a wide range of scientific research applications, including:
Chemistry: PRN1008 is used as a tool compound to study the role of Bruton’s tyrosine kinase in various biochemical pathways. .
Biology: PRN1008 is used to study the role of Bruton’s tyrosine kinase in the immune system and its involvement in autoimmune diseases. .
Medicine: PRN1008 is being investigated as a potential therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and immune thrombocytopenia. .
Industry: PRN1008 is used in the pharmaceutical industry for the development of new drugs targeting Bruton’s tyrosine kinase. .
Mechanism of Action
PRN1008 exerts its effects by forming a reversible covalent bond with a cysteine residue in Bruton’s tyrosine kinase. This covalent bond inhibits the activity of Bruton’s tyrosine kinase, thereby preventing the activation and development of B cells. The inhibition of Bruton’s tyrosine kinase leads to a reduction in the production of autoantibodies and a decrease in the immune response, which is beneficial in the treatment of autoimmune diseases .
Comparison with Similar Compounds
PRN1008 is unique among Bruton’s tyrosine kinase inhibitors due to its reversible covalent binding mechanism. Other similar compounds include:
Ibrutinib: An irreversible covalent inhibitor of Bruton’s tyrosine kinase used in the treatment of B cell malignancies.
Acalabrutinib: Another irreversible covalent inhibitor of Bruton’s tyrosine kinase with improved selectivity and fewer off-target effects compared to ibrutinib.
Zanubrutinib: A highly selective irreversible covalent inhibitor of Bruton’s tyrosine kinase with fewer side effects compared to ibrutinib
PRN1008’s reversible covalent binding mechanism allows for prolonged target occupancy and sustained inhibition of Bruton’s tyrosine kinase, which may result in improved efficacy and safety profiles compared to irreversible covalent inhibitors .
Properties
CAS No. |
827-42-9 |
|---|---|
Molecular Formula |
C9H6OS2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
5-phenyldithiol-3-one |
InChI |
InChI=1S/C9H6OS2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
ZCDDSVYFACNQAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)SS2 |
Key on ui other cas no. |
827-42-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


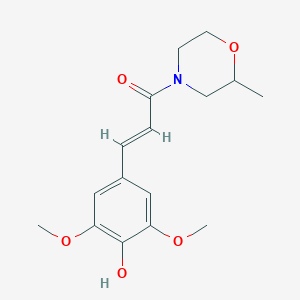
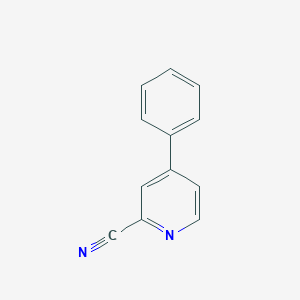
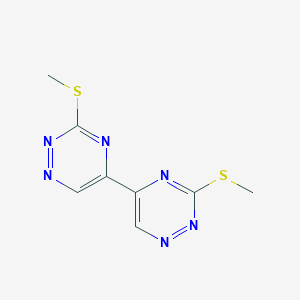
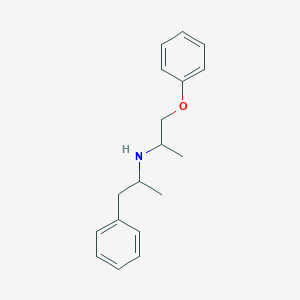

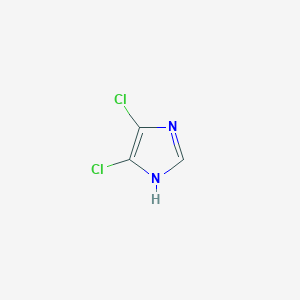
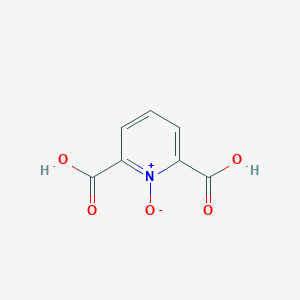
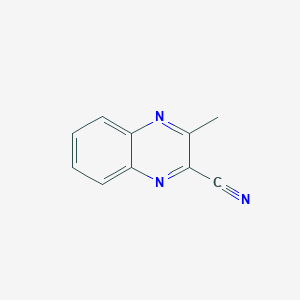
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)
